

6-(Trifluoromethyl)indole CAS number and molecular weight

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)indole

Cat. No.: B089118

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An In-Depth Technical Guide to 6-(Trifluoromethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)indole is a crucial heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl group at the 6-position of the indole ring significantly alters the molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to various biological targets. This guide provides a comprehensive overview of **6-(Trifluoromethyl)indole**, including its chemical properties, synthesis methodologies, and its emerging role in drug discovery, with a focus on its potential modulation of key signaling pathways.

Core Properties of 6-(Trifluoromethyl)indole

6-(Trifluoromethyl)indole, also known as 6-(Trifluoromethyl)-1H-indole, is a solid, typically appearing as a white to light yellow or brown powder or crystals. Its fundamental chemical identifiers and properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	13544-43-9	[1][2]
Molecular Formula	C ₉ H ₆ F ₃ N	[3]
Molecular Weight	185.15 g/mol	[3]
Melting Point	99-107 °C	[1]
Appearance	White to green to brown crystals or powder	[2]
Solubility	Insoluble in water	[1]
SMILES	<chem>FC(F)(F)c1ccc2cc[nH]c2c1</chem>	[3]
InChI Key	BPYBYPREOVLFED-UHFFFAOYSA-N	[2]

Synthesis of 6-(Trifluoromethyl)indole

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Two of the most prominent and versatile methods for preparing compounds like **6-(Trifluoromethyl)indole** are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1]

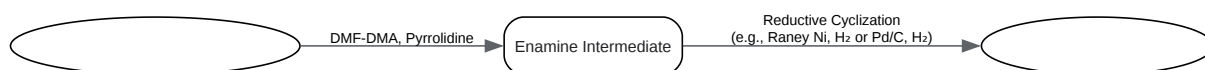
Leimgruber-Batcho Indole Synthesis

This method is often favored for its high yields and mild reaction conditions, making it suitable for industrial-scale production.[4] The synthesis proceeds in two primary steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4]

Experimental Protocol: A General Approach

- **Step 1: Enamine Formation.** To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added. The mixture is heated to reflux (typically 130-140°C) and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.[1]

- Step 2: Reductive Cyclization. The crude enamine from the previous step is dissolved in a suitable solvent such as ethyl acetate or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation until the reaction is complete. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction, the catalyst or iron residues are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the final indole.[1]



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Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5]

Experimental Protocol: A General Approach

- Step 1: Hydrazone Formation. 4-(Trifluoromethyl)phenylhydrazine is dissolved in a suitable solvent like ethanol. An aldehyde or ketone (e.g., acetaldehyde) is added (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward to the next step.[1]
- Step 2: Indolization. An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the hydrazone. The mixture is heated, typically between 80-150°C, for 1-4 hours, with the reaction progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[1]



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Caption: Fischer Indole Synthesis Workflow.

Applications in Drug Discovery and Development

The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6] The addition of a trifluoromethyl group can significantly enhance a molecule's pharmacological properties.[7]

6-(Trifluoromethyl)indole serves as a key building block in the synthesis of a wide range of bioactive compounds, including those targeting:

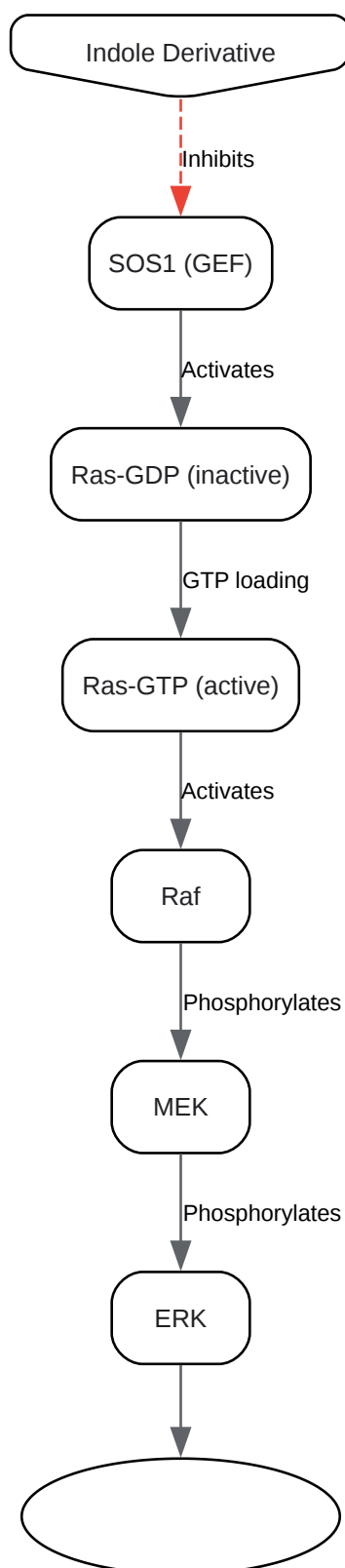
- **Neurological Disorders:** It is a precursor for compounds being investigated for their effects on the central nervous system.[1]
- **Cancer:** Indole derivatives are known to target various components of cancer-related signaling pathways, such as protein kinases and DNA topoisomerase.[6]
- **Infectious Diseases:** Trifluoromethylated indoles have been designed and evaluated as potent anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]
- **Inflammatory Diseases:** Some indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors for their anti-inflammatory properties.[9]

Potential Modulation of Signaling Pathways

While specific signaling pathways directly modulated by **6-(Trifluoromethyl)indole** are still under active investigation, the broader class of indole derivatives is known to interact with several key cellular signaling cascades.

The Ras-Related Signaling Pathway

The Ras-related signaling pathway is crucial in cell development and differentiation, and its aberrant activation is linked to various cancers.[10] Studies have shown that certain indole derivatives can interfere with this pathway by targeting regulatory factors.[10] For instance, some indole compounds have been shown to inhibit the isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the membrane localization of Ras proteins, thereby impairing downstream signaling.[6]

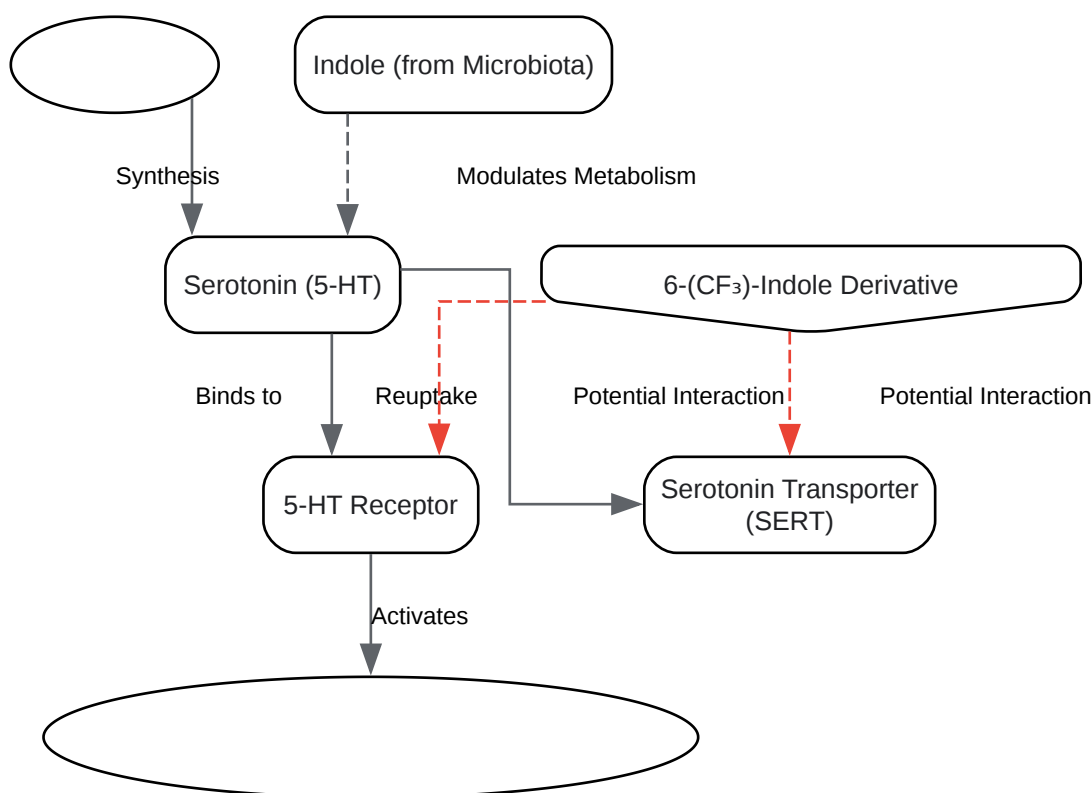


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Caption: Potential Inhibition of the Ras-Raf-MEK-ERK Pathway by Indole Derivatives.

Serotonin Signaling

Indole is a signaling molecule in its own right and shares a structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine).[11] This similarity suggests that indole derivatives could potentially interact with serotonin receptors and transporters, thereby modulating serotonergic signaling.[11] The gut microbiota can produce indole, which can influence host serotonin metabolism and, consequently, physiological processes such as gut motility and immune responses.[11] Given that many drugs for neurological disorders target the serotonin system, **6-(Trifluoromethyl)indole** and its derivatives are of interest for their potential to modulate these pathways.



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Caption: Potential Modulation of Serotonin Signaling by Indole Derivatives.

Conclusion

6-(Trifluoromethyl)indole is a valuable and versatile chemical entity with significant potential in various scientific and industrial applications. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel

pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific biological activities and signaling pathway modulation by **6-(Trifluoromethyl)indole** and its derivatives is warranted and holds the promise of uncovering new therapeutic agents and innovative technologies.

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